molecular formula C16H15N3O2S B4921461 5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole

5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole

Cat. No.: B4921461
M. Wt: 313.4 g/mol
InChI Key: MAVGAGYQGJMUDU-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and nitrophenyl groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase, leading to disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.

Comparison with Similar Compounds

5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

IUPAC Name

5-benzyl-2-methyl-2-(4-nitrophenyl)-3H-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-16(13-7-9-14(10-8-13)19(20)21)18-17-15(22-16)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGAGYQGJMUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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